Einecs 259-631-7

Description

EINECS 259-631-7 corresponds to the chemical entity Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides. This compound belongs to the class of perfluorinated quaternary ammonium salts (PFAS), which are characterized by their hydrophobic perfluoroalkyl chains and cationic ammonium groups. These compounds are widely used in industrial applications such as surfactants, firefighting foams, and coatings due to their thermal stability and resistance to degradation .

Regulatory frameworks like the EU REACH Regulation classify such substances under Annex VI for hazard assessment, requiring detailed toxicological and environmental data.

Properties

CAS No. |

55425-23-5 |

|---|---|

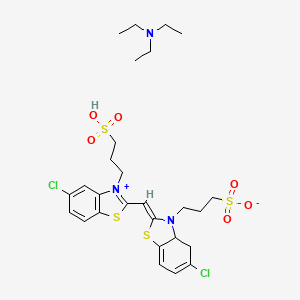

Molecular Formula |

C27H37Cl2N3O6S4 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

3-[(2Z)-5-chloro-2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-3a,4-dihydro-1,3-benzothiazol-3-yl]propane-1-sulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C21H22Cl2N2O6S4.C6H15N/c22-14-3-5-18-16(11-14)24(7-1-9-34(26,27)28)20(32-18)13-21-25(8-2-10-35(29,30)31)17-12-15(23)4-6-19(17)33-21;1-4-7(5-2)6-3/h3-6,11,13,17H,1-2,7-10,12H2,(H-,26,27,28,29,30,31);4-6H2,1-3H3 |

InChI Key |

QLWPKBDNSBUZTG-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)CC.C1C2C(=CC=C1Cl)S/C(=C\C3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)/N2CCCS(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)CC.C1C2C(=CC=C1Cl)SC(=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)N2CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 259-631-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.

Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound efficiently. Quality control measures are implemented to ensure consistency and safety.

Chemical Reactions Analysis

Structural Analysis

The compound's structure includes multiple functional groups such as chloro, sulfonic acid, and benzothiazolium moieties, which are crucial for its reactivity . The presence of these groups suggests potential participation in reactions like nucleophilic substitutions, acid-base reactions, and possibly coordination chemistry.

Potential Chemical Reactions

Given the compound's structure, several types of chemical reactions can be hypothesized:

-

Nucleophilic Substitution Reactions : The chloro groups could undergo nucleophilic substitution reactions with nucleophiles like hydroxide or amine groups, potentially replacing the chlorine atoms.

-

Acid-Base Reactions : The sulfonic acid group can donate a proton (H+), acting as an acid in reactions with bases.

-

Coordination Chemistry : The benzothiazolium ring might participate in coordination with metal ions, forming complexes.

Reaction Conditions and Optimization

Optimizing chemical reactions often involves Design of Experiments (DoE) techniques to identify the best conditions for yield and selectivity . Factors such as temperature, solvent choice, and reactant concentrations are crucial in optimizing reaction outcomes.

Data and Research Findings

Scientific Research Applications

Einecs 259-631-7 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and potential as a drug candidate.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It may also be used as a catalyst or additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of Einecs 259-631-7 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to Enzymes: It may bind to specific enzymes, altering their activity and affecting metabolic pathways.

Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.

Pathway Involvement: this compound may be involved in various biochemical pathways, including those related to metabolism, cell signaling, and gene expression.

Comparison with Similar Compounds

Structural and Functional Similarities

The primary analogs of EINECS 259-631-7 include other perfluorinated quaternary ammonium compounds with variations in counterions or alkyl chain lengths. Key examples are:

| EINECS/CAS Number | Chemical Name | Key Structural Features |

|---|---|---|

| 259-631-7 / [91081-09-3] | Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides | Perfluoro-C8-14 alkenyl chain, chloride counterion, hydroxyethyl-dimethyl ammonium group |

| 92129-34-5 / [92129-34-5] | Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl), methyl sulfates | Perfluoro-C8-14 alkenyl chain, methyl sulfate counterion |

| 25935-14-2 / [25935-14-2] | Pyridinium, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, iodide | Perfluorodecyl chain, iodide counterion, pyridinium head group |

Key Observations :

Counterion Variability : The chloride and methyl sulfate analogs (this compound and 92129-34-5) exhibit similar hydrophobicity but differ in solubility and ionic strength due to counterion properties.

Chain Length and Fluorination : The perfluoro-C8-14 chains in this compound and 92129-34-5 confer higher persistence in environmental matrices compared to shorter-chain analogs.

Toxicological and Environmental Data via Read-Across Approaches

Evidence from computational toxicology studies (e.g., RASAR models) indicates that structural analogs with ≥70% similarity (Tanimoto index using PubChem 2D fingerprints) can predict hazards for unlabeled EINECS compounds . For example:

- Acute Toxicity : Perfluoroalkyl quaternary ammonium compounds generally exhibit moderate acute toxicity (LD50: 300–500 mg/kg in rodents), driven by cationic head groups disrupting cellular membranes.

- Ecotoxicology : Analogous compounds show high toxicity to aquatic organisms (e.g., Daphnia magna EC50: <1 mg/L) due to surfactant activity .

Limitations :

- Read-across predictions assume linear structure-activity relationships, which may underestimate synergistic or antagonistic effects.

- Experimental validation for this compound is absent in public databases, necessitating caution in regulatory decisions.

Regulatory and Industrial Implications

The REACH Annex VI list includes 1,387 labeled compounds used to extrapolate data to 33,000 EINECS substances. For this compound, analogs like 92129-34-5 (methyl sulfate) are critical for filling data gaps in persistence, bioaccumulation, and toxicity (PBT) assessments . However, regulatory agencies emphasize the need for substance-specific testing, particularly for PFAS compounds under increasing scrutiny due to global environmental concerns.

Research Findings and Data Gaps

Structural Coverage : A 70% Tanimoto similarity threshold covers >80% of EINECS compounds using 1,387 labeled analogs, but outliers with unique functional groups (e.g., pyridinium in 25935-14-2) require targeted studies .

Environmental Monitoring : Perfluoroalkyl quaternary ammonium salts are detected in wastewater effluents, but their environmental fate remains poorly characterized.

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Einecs 259-631-7 to formulate novel hypotheses?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science, filtering for studies on the compound's physicochemical properties, synthesis pathways, or biological interactions. Use keyword variations (e.g., "this compound toxicity," "structural analogs") and analyze recurring limitations (e.g., incomplete mechanistic studies, conflicting solubility data). Tools like citation mapping can reveal under-explored areas .

Q. What experimental design principles should guide initial characterization studies of this compound?

- Methodological Answer : Prioritize reproducibility by documenting procedures in line with guidelines for chemical synthesis and characterization (e.g., IUPAC standards). Include controls for purity (e.g., NMR, HPLC), stability under varying conditions (pH, temperature), and baseline biological assays (e.g., cytotoxicity). Reference protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to ensure methodological rigor .

Q. How can researchers optimize variable selection to isolate the effects of this compound in biological assays?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population : Specific cell lines or model organisms.

- Intervention : Concentration ranges of Einecs 259-631-6.

- Comparison : Vehicle controls or structural analogs.

- Outcome : Quantifiable metrics (e.g., IC50, gene expression levels). Use factorial design to test interactions between variables .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer : Perform meta-analysis using tools like RevMan or R’s metafor package to aggregate data from disparate sources. Assess heterogeneity via Cochran’s Q-test and I² statistics. If significant variability exists, subgroup analyses (e.g., by dosage, exposure duration) or sensitivity analyses (excluding outliers) can identify confounding factors. Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can researchers validate the mechanistic role of this compound in a signaling pathway with conflicting preliminary data?

- Methodological Answer : Employ orthogonal validation methods:

- Genetic : CRISPR/Cas9 knockout of putative targets followed by dose-response assays.

- Pharmacological : Use selective inhibitors/activators of the pathway.

- Biophysical : Surface plasmon resonance (SPR) to confirm binding affinity. Triangulate results with published structural data (e.g., crystallography) to reconcile discrepancies .

Q. What strategies mitigate measurement uncertainties in spectroscopic analysis of this compound?

- Methodological Answer : Calibrate instruments (e.g., FTIR, MS) with certified standards before each run. Replicate measurements ≥3 times and report mean ± standard deviation. For low-concentration samples, use signal averaging or enhance sensitivity via derivatization. Apply error propagation models to quantify cumulative uncertainty in derived parameters (e.g., rate constants) .

Q. How can machine learning enhance structure-activity relationship (SAR) modeling for this compound derivatives?

- Methodological Answer : Curate a dataset of analogs with annotated bioactivity data. Train models (e.g., random forest, neural networks) on descriptors like molecular weight, logP, and topological polar surface area. Validate via cross-validation and external test sets. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance, ensuring alignment with known pharmacophores .

Methodological Best Practices

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Answer : Follow the "Materials and Methods" guidelines from Beilstein Journal of Organic Chemistry:

- Specify suppliers, batch numbers, and purity grades for chemicals.

- Detail instrument settings (e.g., HPLC column type, gradient program).

- Deposit raw data (spectra, chromatograms) in repositories like Zenodo or Figshare. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

Q. What frameworks assist in evaluating the ethical and feasibility dimensions of in vivo studies involving this compound?

- Answer : Apply the FINER criteria:

- Feasible : Assess resource availability (e.g., animal facility capacity).

- Interesting : Align with funding priorities (e.g., environmental toxicology).

- Novel : Compare to existing in vivo data.

- Ethical : Obtain IACUC approval; justify species selection.

- Relevant : Link to human health outcomes or regulatory needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.